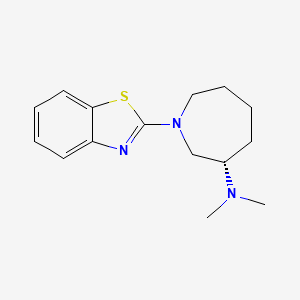
2-硝基苯基烟酸酯
描述
Synthesis Analysis
The synthesis of nicotinamide and nicotinate derivatives often involves complex reactions that yield structurally diverse compounds. For example, the reaction of nicotinoyl chloride with ethylene glycol mononitrate produced 2-nitroxyethyl nicotinate, a compound structurally related to 2-nitrophenyl nicotinate, highlighting the versatility of nicotinate derivatives in synthesis reactions (Fedorov et al., 1998).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives has been extensively studied, providing insights into the structural dynamics of similar compounds. For instance, supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides were analyzed, revealing how hydrogen bonds contribute to the stability and formation of complex molecular chains (de Souza et al., 2005).
Chemical Reactions and Properties
Nicotinamide and nicotinate compounds participate in a variety of chemical reactions, forming coordination polymers and complexes with metals. For example, hydrothermal synthesis was used to create nickel nicotinate coordination polymers, demonstrating the compounds' ability to form stable three-dimensional networks through specific chemical reactions (Wasson & LaDuca, 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as melting points and crystal structure, have been studied to understand their stability and behavior under various conditions. For instance, a pharmaceutical co-crystal involving nicotinamide exhibited a higher melting point than its pure components, indicating enhanced thermal stability (Lemmerer et al., 2010).
Chemical Properties Analysis
The chemical properties of nicotinamide and nicotinate compounds, such as reactivity and interaction with other molecules, are crucial for their potential applications. Studies on complexes of nicotinamide with transition metals revealed their distorted octahedral structure and potential for antimicrobial activity, showcasing the diversity of chemical properties within this class of compounds (Dilip et al., 2016).
科学研究应用
超分子结构和应用
- 结构分析与材料开发: 通过氢键研究异构氯-N-(硝基苯基)烟酰胺的超分子结构,揭示了复杂的形成,为材料科学和分子工程提供了见解。这些知识对于设计具有特定性质的新材料至关重要 (De Souza 等人,2005 年)。
药物遗传学和药物反应
- 药物反应和遗传变异: NIH 药物遗传学研究网络 (PGRN) 旨在将药物反应与遗传变异相关联。虽然 2-硝基苯基烟酸酯没有明确提及,但了解药物反应中的遗传因素可以指导个性化医疗和治疗策略,可能包括与 2-硝基苯基烟酸酯相关的药物 (Giacomini 等人,2007 年)。
癌症研究和细胞凋亡诱导
- 诱导癌细胞凋亡: 已发现一系列与 2-硝基苯基烟酸酯在结构上相关的 N-苯基烟酰胺是有效的细胞凋亡诱导剂,特别是在乳腺癌细胞中。这一发现为癌症治疗开辟了潜在途径 (Cai 等人,2003 年)。
生物技术和环境应用
- 生物降解和前药活化: 硝基还原酶是代谢多种硝基基团化合物(如硝基苯基烟酸酯衍生物)的酶。它们在污染物的生物降解和癌症治疗中的前药活化中具有重要应用,还有其他用途 (Boddu 等人,2020 年)。
药物生产
- 药物制造: 流动化学的最新进展带来了药物生产中更高效、更环保的工艺。例如,与 2-硝基苯基烟酸酯相关的化合物 N-4-硝基苯基烟酰胺的催化加氢反应展示了微流技术在生产活性药物成分 (API) 中的潜力 (Yang 等人,2018 年)。
NAD 相关的细胞生物能量学
- 烟酰胺磷酸核糖转移酶 (NAMPT) 抑制研究: NAMPT 在将烟酰胺转化为对细胞代谢至关重要的烟酰胺腺嘌呤二核苷酸 (NAD) 中的作用,突出了理解和潜在地针对这一途径在疾病(包括癌症)中的重要性 (Olesen 等人,2010 年)。
代谢研究
- 癌症研究中的代谢组学: NAMPT 抑制对人癌细胞代谢影响的代谢组学分析提供了对细胞生物能量学和在癌症治疗中靶向代谢途径的潜力的见解 (Tolstikov 等人,2014 年)。
属性
IUPAC Name |
(2-nitrophenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-4-3-7-13-8-9)18-11-6-2-1-5-10(11)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIILCUGYQGMUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)


![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)
